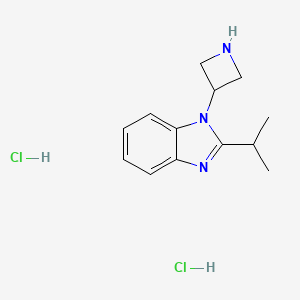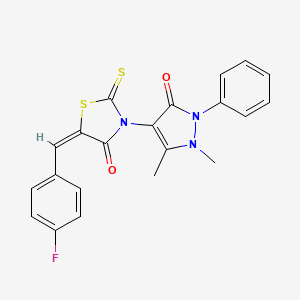![molecular formula C13H17ClN2O2 B2367355 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide CAS No. 2411226-53-2](/img/structure/B2367355.png)
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide, also known as JNJ-40411813, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopropylamines and has been found to have a unique mechanism of action that makes it an interesting target for further research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, the compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to have several biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, the compound has been found to improve cognitive function and memory in animal models. Additionally, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in oncology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is its unique mechanism of action, which makes it an interesting target for further research. Additionally, the compound has been found to have relatively low toxicity in animal models, which is a positive factor for its potential as a therapeutic agent. However, one limitation of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is its moderate yield in synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide. One area of interest is the compound's potential therapeutic applications in oncology, particularly in the treatment of certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide and its effects on neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide may increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring, followed by the introduction of a chloro group and a cyclopropylamine moiety. The final step involves the introduction of a methoxy group to the pyridine ring. The overall yield of the synthesis is moderate, but the compound can be obtained in sufficient quantities for research purposes.
Aplicaciones Científicas De Investigación
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been studied for its potential therapeutic applications in several areas, including neuroscience and oncology. In neuroscience, the compound has been found to have anxiolytic and antidepressant effects in animal models. In oncology, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(5-6-13)9-16(12(17)7-14)10-3-4-11(18-2)15-8-10/h3-4,8H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAHFUCQIXXERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CN(C2=CN=C(C=C2)OC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2367277.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
![6-Methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2367281.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2367284.png)



![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)